Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid (3,5-diCQA), is a premium dicaffeoyl ester of quinic acid widely utilized as a high-value analytical reference standard and an advanced precursor in pharmaceutical and cosmetic development [1]. Characterized by its dual caffeoyl moieties, this compound exhibits significantly enhanced lipophilicity and redox activity compared to standard mono-caffeoylquinic acids [2]. For industrial and scientific buyers, procuring this exact isomer is critical when developing high-potency antioxidant formulations, investigating specific metabolic enzyme inhibition, or establishing precise pharmacokinetic baselines where generic botanical extracts fail to provide reproducible molecular behavior [3].
Substituting isochlorogenic acid A with standard chlorogenic acid (3-CQA) or crude botanical mixtures severely compromises formulation efficacy and analytical reproducibility [1]. Standard mono-caffeoylquinic acids lack the second caffeoyl group, resulting in a fundamentally lower lipophilicity (LogP) that restricts gastrointestinal absorption and membrane permeability in oral drug models [2]. Furthermore, generic substitution in metabolic assays leads to significantly weaker binding affinities against targets like α-glucosidase, while in pharmacokinetic screening, mono-CQAs fail to interact with specific renal transporters such as OAT3 [3]. Consequently, using a generic substitute invalidates stability profiles, bioavailability predictions, and target engagement metrics.
Isochlorogenic acid A (3,5-diCQA) demonstrates a significantly higher capacity to chelate transition metals compared to standard mono-caffeoylquinic acids (chlorogenic acid) [1]. In comparative in vitro assays, dicaffeoylquinic acids achieved a ferrous ion chelating ability of 39.3–42.9%, whereas mono-caffeoylquinic acids only reached 18.6–20.2% [1]. This structural advantage, driven by the dual caffeoyl moieties, translates to superior inhibition of metal-catalyzed oxidation in complex matrices.
| Evidence Dimension | Ferrous ion chelating ability |
| Target Compound Data | Dicaffeoylquinic acids (including 3,5-diCQA) (39.3–42.9%) |
| Comparator Or Baseline | Mono-caffeoylquinic acids (18.6–20.2%) |
| Quantified Difference | ~2-fold higher chelating capacity |
| Conditions | In vitro metal chelation assay |
Provides superior protection against metal-catalyzed degradation in cosmetic or pharmaceutical formulations, extending shelf-life beyond what standard chlorogenic acid can achieve.
For procurement in metabolic drug discovery, 3,5-dicaffeoylquinic acid exhibits stronger target engagement with key digestive enzymes than standard clinical baselines [1]. Molecular docking and in vitro studies reveal that 3,5-diCQA binds to α-glucosidase with a highly favorable binding affinity ranging from ΔG = -7.2 to -9.6 kcal/mol, significantly outperforming the benchmark inhibitor acarbose (ΔG = -6.1 kcal/mol)[1].
| Evidence Dimension | Thermodynamic binding affinity (ΔG) |
| Target Compound Data | 3,5-dicaffeoylquinic acid (-7.2 to -9.6 kcal/mol) |
| Comparator Or Baseline | Acarbose baseline (-6.1 kcal/mol) |
| Quantified Difference | 1.1 to 3.5 kcal/mol stronger binding affinity |
| Conditions | In silico molecular docking validated by in vitro enzyme inhibition assays |
Justifies the procurement of 3,5-diCQA as a high-affinity positive control or advanced lead compound in anti-diabetic screening workflows.
In pharmacokinetic and ADME profiling, the specific isomeric structure of chlorogenic acids dictates renal transporter interactions. Research indicates that 3,5-dicaffeoylquinic acid specifically interacts with the Organic Anion Transporter 3 (OAT3) active site, forming a stable complex through various intermolecular interactions, whereas other generic phenolic derivatives fail to bind effectively [1]. This specific binding is critical for accurately modeling the renal clearance and potential drug-drug interactions of complex botanical drugs.
| Evidence Dimension | OAT3 active site interaction |
| Target Compound Data | 3,5-dicaffeoylquinic acid (Active binding and stable complex formation) |
| Comparator Or Baseline | Other generic phenolic derivatives (No significant interaction) |
| Quantified Difference | Binary difference in transporter target engagement |
| Conditions | In vitro uptake tests and molecular docking |
Essential for laboratories conducting precise pharmacokinetic modeling, as substituting with non-binding mono-CQAs will yield inaccurate renal clearance data.
Due to its superior thermodynamic binding affinity to α-glucosidase (ΔG = -7.2 to -9.6 kcal/mol) compared to clinical baselines like acarbose, 3,5-diCQA is the preferred active pharmaceutical ingredient (API) precursor for high-efficacy metabolic supplements [1].
Leveraging its ~2-fold higher metal-chelating capacity over standard mono-caffeoylquinic acids, this compound is ideal for stabilizing premium cosmetic formulations against metal-catalyzed oxidative degradation, ensuring longer shelf-life [2].
Because 3,5-diCQA specifically engages the OAT3 renal transporter—unlike generic polyphenols—it is an indispensable reference standard for in vitro ADME screening and predicting drug-drug interactions in renal clearance models [3].